Biochemical Potency: >25-Fold More Potent than Aminooxazole 2 in ACC BC Domain Inhibition
Acetyl-CoA Carboxylase-IN-1 (pyridopyrimidine 1) demonstrates an IC50 value of <5 nM against the biotin carboxylase (BC) domain of bacterial ACC. This represents at least a 25-fold improvement in biochemical potency over the aminooxazole BC inhibitor 2, which exhibits an IC50 of 125 nM in the same assay system [1]. The magnitude of this potency difference is sufficient to alter the pharmacodynamics of heterobivalent constructs and directly impacts the viability of the compound as a BC warhead in proximity-induced inhibitor designs [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 5 nM |
| Comparator Or Baseline | Aminooxazole BC inhibitor 2: IC50 = 125 nM |
| Quantified Difference | >25-fold more potent |
| Conditions | Fluorescence polarization assay measuring ACC complex inhibition; bacterial ACC |
Why This Matters
This potency difference determines whether a BC inhibitor can serve as an effective warhead in heterobivalent designs where binding avidity requires high-affinity initial engagement.
- [1] Cifone MT, He Y, Basu R, Wang N, Davoodi S, Spagnuolo LA, Si Y, Daryaee T, Stivala CE, Walker SG, Tonge PJ. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. J Med Chem. 2022 Dec 22;65(24):16510-16525. View Source
